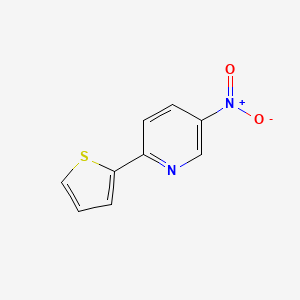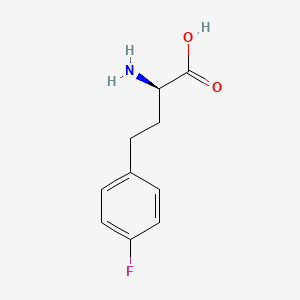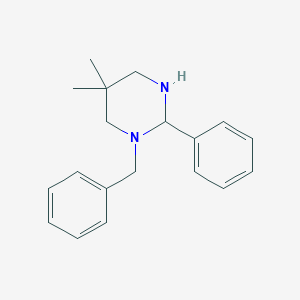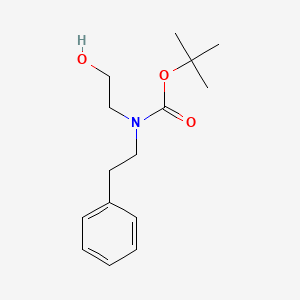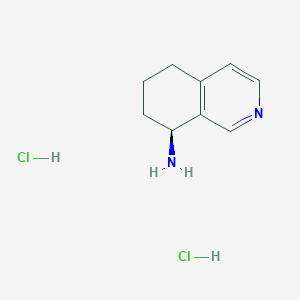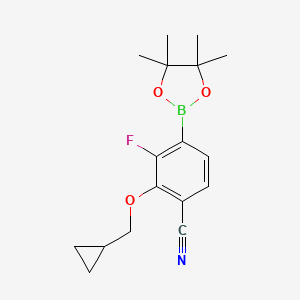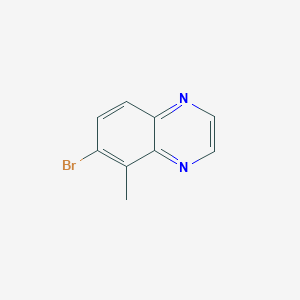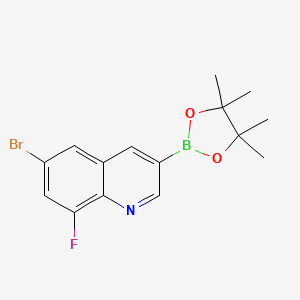
6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester is a chemical compound that belongs to the class of boronic esters. It is characterized by the presence of a quinoline ring substituted with bromine and fluorine atoms, and a boronic acid group protected as a pinacol ester. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Boronic Ester Formation: The synthesis of this compound typically involves the reaction of 6-bromo-8-fluoroquinoline with a boronic acid derivative, such as boronic acid or boronic acid pinacol ester, in the presence of a suitable catalyst and reaction conditions.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry or batch processes, optimizing reaction conditions to achieve high yields and purity.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: Protodeboronation reactions involve the removal of the boronic acid group, often using acidic or oxidative conditions.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in cross-coupling reactions.
Acidic Conditions: Used in protodeboronation reactions.
Nucleophiles: Various nucleophiles can be used in substitution reactions.
Major Products Formed:
Coupling Products: Various biaryls and vinyl compounds are formed in Suzuki-Miyaura cross-coupling reactions.
Deboronated Products: The removal of the boronic acid group results in the formation of the corresponding quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is widely used in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: It can be used as a building block in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals. Medicine: The compound's derivatives are explored for their potential therapeutic properties, including anticancer and antibacterial activities. Industry: It is utilized in the development of materials and chemicals with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism by which 6-bromo-8-fluoroquinoline-3-boronic acid pinacol ester exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronic ester, and reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved are specific to the biological or industrial application of the compound.
Comparaison Avec Des Composés Similaires
6-Bromoquinoline-3-boronic acid pinacol ester: Lacks the fluorine atom.
8-Fluoroquinoline-3-boronic acid pinacol ester: Lacks the bromine atom.
6-Bromo-8-fluoroquinoline-3-boronic acid: Not protected as a pinacol ester.
Propriétés
IUPAC Name |
6-bromo-8-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BBrFNO2/c1-14(2)15(3,4)21-16(20-14)10-5-9-6-11(17)7-12(18)13(9)19-8-10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIOVYKZPQKGSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=CC(=C3N=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BBrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
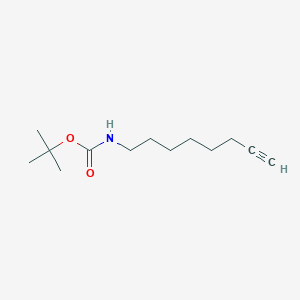
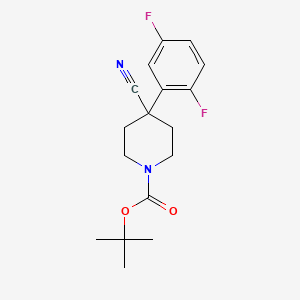
![Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl](/img/structure/B8096798.png)
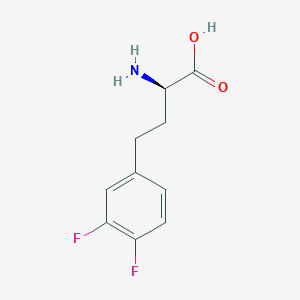
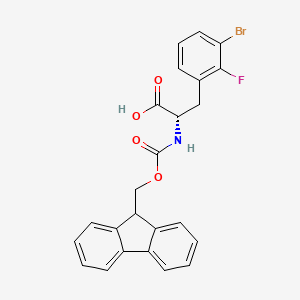
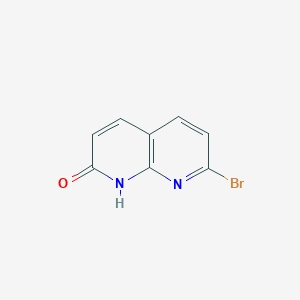
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine](/img/structure/B8096837.png)
